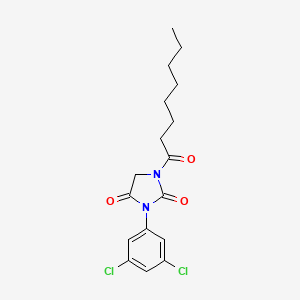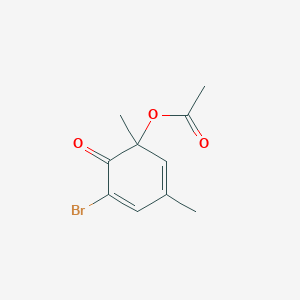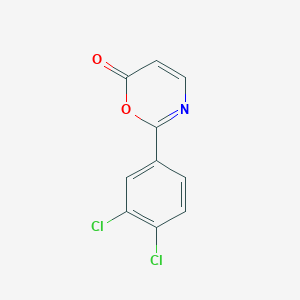
1-Methyl-4-(trimethylsilyl)pyridin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-(trimethylsilyl)pyridin-1-ium iodide is a quaternary ammonium salt derived from pyridine. This compound is characterized by the presence of a trimethylsilyl group attached to the nitrogen atom of the pyridine ring, and an iodide counterion. It is a member of the pyridinium salts family, which are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(trimethylsilyl)pyridin-1-ium iodide typically involves the quaternization of 4-(trimethylsilyl)pyridine with methyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dichloromethane at room temperature. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyridine ring attacks the methyl group of methyl iodide, resulting in the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-Methyl-4-(trimethylsilyl)pyridin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as halides, cyanides, or thiolates.
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of pyridine derivatives with different substituents.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium halides, potassium cyanide, or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products Formed
Nucleophilic Substitution: Various substituted pyridinium salts.
Oxidation: Pyridinium N-oxides.
Reduction: Reduced pyridine derivatives.
Coupling Reactions: Biaryl or alkyne-substituted pyridinium compounds.
科学研究应用
1-Methyl-4-(trimethylsilyl)pyridin-1-ium iodide has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in various organic transformations, including nucleophilic substitutions and coupling reactions.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Materials Science: Employed in the synthesis of functional materials, such as ionic liquids and conductive polymers.
Biological Research: Studied for its interactions with biological macromolecules and its potential as a probe in biochemical assays.
作用机制
The mechanism of action of 1-Methyl-4-(trimethylsilyl)pyridin-1-ium iodide depends on the specific application. In organic synthesis, it acts as a nucleophilic catalyst or a reactant in various transformations. In medicinal chemistry, its mechanism involves interactions with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The trimethylsilyl group can enhance the lipophilicity and membrane permeability of the compound, facilitating its cellular uptake.
相似化合物的比较
Similar Compounds
1-Methylpyridin-1-ium iodide: Lacks the trimethylsilyl group, resulting in different reactivity and properties.
4-(Trimethylsilyl)pyridine: Does not have the quaternary ammonium structure, affecting its solubility and reactivity.
N-Methylpyridinium iodide: Similar structure but without the trimethylsilyl group, leading to different chemical behavior.
Uniqueness
1-Methyl-4-(trimethylsilyl)pyridin-1-ium iodide is unique due to the presence of both the trimethylsilyl group and the quaternary ammonium structure. This combination imparts distinct chemical properties, such as enhanced nucleophilicity and stability, making it a valuable reagent in various chemical and biological applications.
属性
| 91419-68-0 | |
分子式 |
C9H16INSi |
分子量 |
293.22 g/mol |
IUPAC 名称 |
trimethyl-(1-methylpyridin-1-ium-4-yl)silane;iodide |
InChI |
InChI=1S/C9H16NSi.HI/c1-10-7-5-9(6-8-10)11(2,3)4;/h5-8H,1-4H3;1H/q+1;/p-1 |
InChI 键 |
NSGICIFJTWKXAS-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=CC=C(C=C1)[Si](C)(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole](/img/structure/B14363230.png)



![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)


